molecular formula C18H26N2O5S B2992837 3-(cyclohexylsulfonyl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide CAS No. 1797304-04-1

3-(cyclohexylsulfonyl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide

Cat. No.: B2992837
CAS No.: 1797304-04-1
M. Wt: 382.48
InChI Key: SCCHRCUZYCZKMZ-UHFFFAOYSA-N
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Description

3-(Cyclohexylsulfonyl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide is a synthetic small molecule belonging to the azetidine carboxamide class. This compound is structurally characterized by an azetidine ring core, which is a four-membered nitrogen-containing heterocycle of significant interest in medicinal chemistry due to its utility as a scaffold and its presence in pharmacologically active molecules . The structure is further functionalized with a cyclohexylsulfonyl group and an N-aryl carboxamide moiety featuring a 2,3-dimethoxyphenyl substituent. The azetidine ring is a key structural feature in compounds with a broad spectrum of documented biological activities. Azetidinone derivatives (which share a closely related core structure) are known to exhibit antibacterial, antiviral, antifungal, anticancer, and anti-inflammatory properties, making them a versatile scaffold for pharmaceutical research . For instance, certain 1,4-diarylazetidinones have demonstrated potent antiproliferative activity against human breast carcinoma cell lines, while other derivatives have shown moderate inhibitory activity against viruses such as human coronavirus and influenza A . Furthermore, compounds featuring the azetidine-1-carboxamide group have been investigated for their potential use in treating CB1 receptor-mediated disorders . The specific sulfonyl and dimethoxyphenyl groups present in this molecule are common in drug discovery and are often associated with influencing a compound's potency, selectivity, and physicochemical properties. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its potential applications based on the known profiles of structurally related azetidine derivatives.

Properties

IUPAC Name

3-cyclohexylsulfonyl-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-24-16-10-6-9-15(17(16)25-2)19-18(21)20-11-14(12-20)26(22,23)13-7-4-3-5-8-13/h6,9-10,13-14H,3-5,7-8,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCHRCUZYCZKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(cyclohexylsulfonyl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide is a member of the azetidine family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as:

C13H17NO3S\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{3}\text{S}

This compound features a cyclohexyl sulfonyl group and a dimethoxyphenyl moiety attached to an azetidine ring, contributing to its unique pharmacological profile.

Biological Activity Overview

Research has indicated that compounds within the azetidine class may exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Some azetidines have shown effectiveness against bacterial strains.
  • Anticancer Properties : Certain derivatives have been evaluated for their cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : The potential to inhibit specific enzymes involved in metabolic pathways has been noted.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Interaction : The sulfonyl group may facilitate interactions with specific enzymes or receptors, altering metabolic pathways.
  • Cell Membrane Disruption : Some azetidines disrupt microbial cell membranes, leading to cell death.
  • Gene Expression Modulation : The compound may influence gene expression related to cell proliferation and apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various azetidine derivatives against a panel of pathogens. The results indicated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC)Target Organisms
This compound12.5 µg/mLMRSA, E. coli

Cytotoxicity Studies

Cytotoxicity assays were conducted using various cancer cell lines (e.g., HeLa and A549). The compound demonstrated selective cytotoxicity with the following results:

Cell LineIC50 (µM)Time (h)
HeLa1524
A5492048

These findings suggest that the compound may selectively target cancer cells while sparing normal cells.

Enzyme Inhibition Studies

Inhibition studies revealed that the compound acts as an inhibitor for certain enzymes involved in fatty acid metabolism. This could have implications for metabolic disorders.

Case Studies

In clinical settings, derivatives of azetidines similar to this compound have been investigated for their potential as therapeutic agents in treating infections resistant to conventional antibiotics and as anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and its closest analogs:

Compound Name Sulfonyl Group Aromatic Substituent Molecular Formula Molecular Weight
3-(cyclohexylsulfonyl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide (Target) Cyclohexyl N-(2,3-dimethoxyphenyl) C18H26N2O5S* ~382.48*
3-(cyclohexylsulfonyl)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide Cyclohexyl N-(3,4-dimethoxybenzyl) C19H28N2O5S 396.5
3-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)azetidine-1-carboxamide 4-Chlorophenyl N-(2-ethoxyphenyl) C18H19ClN2O4S 394.9

*Estimated based on structural similarity to .

Key Observations:

The 4-chlorophenylsulfonyl group in adds aromaticity and electron-withdrawing effects, which may favor π-π stacking in biological targets .

Aromatic Substituent Differences: The 2,3-dimethoxyphenyl group in the target has adjacent methoxy substituents, creating a distinct electronic environment compared to the 3,4-dimethoxybenzyl group in , which is common in bioactive compounds (e.g., dopamine analogs).

Molecular Weight and Flexibility :

  • The benzyl group in adds a methylene spacer, increasing molecular weight (~396.5 vs. ~382.48) and conformational flexibility compared to the target compound.

Q & A

Q. How can researchers optimize the synthetic route for 3-(cyclohexylsulfonyl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide?

Answer: Synthetic optimization requires comparing alternative pathways, such as Monte Carlo Tree Search (MCTS)-generated routes versus literature-based methods. For example, MCTS may prioritize sulfonylation or carboxamide coupling as key steps, while traditional routes might use sequential functionalization of the azetidine core . Key considerations include:

  • Reagent selectivity : Use of cyclohexylsulfonyl chloride under anhydrous conditions to minimize side reactions.
  • Protection/deprotection strategies : Temporary protection of the azetidine nitrogen during carboxamide formation.
  • Yield optimization : Reaction monitoring via TLC or HPLC to identify bottlenecks (e.g., incomplete sulfonylation).

Q. What spectroscopic methods are critical for characterizing this compound’s structure?

Answer:

  • NMR spectroscopy :
    • ¹H NMR identifies aromatic protons in the 2,3-dimethoxyphenyl group (δ 6.8–7.2 ppm) and cyclohexyl protons (δ 1.2–2.1 ppm).
    • ¹³C NMR confirms the sulfonyl (δ ~110 ppm) and carboxamide (δ ~170 ppm) groups .
  • X-ray crystallography : Resolves stereochemical ambiguities in the azetidine ring and sulfonyl geometry.
  • High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., exact mass 486.0820 for C₂₃H₃₁N₃O₅S) .

Q. What pharmacological targets are associated with this compound?

Answer: The 2,3-dimethoxyphenyl and sulfonyl groups suggest potential inhibition of:

  • Phosphodiesterase 4 (PDE4) : Structural analogs (e.g., 3-(2,3-dimethoxyphenyl)propionic acid derivatives) show PDE4 inhibition, reducing TNF-α production .
  • Kinases or GPCRs : The sulfonyl group may interact with ATP-binding pockets or allosteric sites.
  • In vitro assays : Use HEK293 cells transfected with PDE4B or TNF-α reporter systems to validate activity .

Q. How can researchers ensure purity and stability during storage?

Answer:

  • Analytical HPLC : Employ a C18 column with UV detection (λ = 254 nm) to monitor degradation products.
  • Storage conditions : Store at –20°C under argon to prevent hydrolysis of the sulfonyl or carboxamide groups.
  • Stability testing : Accelerated aging studies (40°C/75% RH for 4 weeks) to identify degradation pathways .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Answer: Contradictions often arise from:

  • Assay variability : Standardize cell lines (e.g., RAW264.7 for TNF-α assays) and control for endotoxin contamination.
  • Metabolic interference : Test metabolites (e.g., demethylated derivatives) using LC-MS to assess off-target effects .
  • Structural analogs : Compare activity of sulfonyl vs. carbonyl analogs to isolate pharmacophore contributions .

Q. What computational strategies support structure-activity relationship (SAR) studies?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with PDE4’s catalytic domain (PDB ID: 1F0J). Focus on hydrogen bonding with the dimethoxyphenyl group.
  • QSAR modeling : Train models on IC₅₀ data from analogs (e.g., substituent effects on sulfonyl electronegativity) .
  • MD simulations : Assess conformational flexibility of the azetidine ring under physiological conditions .

Q. How does metabolic profiling inform toxicity risks?

Answer:

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and identify phase I metabolites (e.g., hydroxylation at cyclohexyl C3).
  • Reactive intermediates : Use glutathione (GSH) trapping assays to detect electrophilic metabolites.
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Q. What strategies address low solubility in aqueous buffers?

Answer:

  • Co-solvent systems : Use DMSO-water gradients (<1% DMSO) for in vitro assays.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the azetidine nitrogen.
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes to enhance bioavailability .

Q. How can researchers validate target engagement in complex biological systems?

Answer:

  • Cellular thermal shift assay (CETSA) : Measure stabilization of PDE4 in lysates after compound treatment.
  • Photoaffinity labeling : Incorporate a diazirine moiety into the carboxamide group for covalent target capture .
  • Knockout models : Compare activity in PDE4B⁻/⁻ vs. wild-type macrophages .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

Answer:

  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, stoichiometry) using response surface methodology.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
  • Critical quality attributes (CQAs) : Define limits for purity (>98%), residual solvents (<500 ppm), and enantiomeric excess (>99%) .

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